1-(Phenylthioxomethyl)piperidine
Overview
Description
“1-(Phenylthioxomethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
1. Pharmacological Properties and Therapeutic Applications
1-(Phenylthioxomethyl)piperidine derivatives have been studied for their potential pharmacological properties and therapeutic applications. In particular, compounds with piperidine structures have been explored for their antitussive action. These derivatives are considered for producing antitussive effects in mammals, particularly in therapeutic compositions (Haus, 1998). Additionally, piperidine derivatives have been synthesized for evaluation as central nervous system depressants, highlighting their potential in this domain (Maddox, Godefroi, & Parcell, 1965).
2. Potential in Psychiatric Treatment
Certain piperidine derivatives have been studied for their potential use in psychiatric treatment. For example, the compound 7-[3-(1-piperidinyl)propoxy]chromenones, derived from piperidine, showed potency in inhibiting apomorphine-induced climbing and hyperactivity in mice, which are behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
3. Neuroprotective and Analgesic Effects
Piperidine derivatives have also been explored for their neuroprotective and analgesic effects. Studies have shown that certain derivatives can be effective in reducing binge-eating behavior and exerting anxiolytic effects in animal models. This suggests a potential therapeutic application for conditions like eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).
4. Antimicrobial and Antitumor Properties
Piperidine derivatives have shown promise in antimicrobial and antitumor applications. For instance, spiro-piperidin-4-ones, synthesized via 1,3-dipolar cycloaddition, exhibited in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008). Additionally, certain piperidine-derivative triazole compounds demonstrated significant anticancer activity against tumor-induced conditions in mice, highlighting their potential in oncological research (Arul & Smith, 2016).
Future Directions
Piperidines, including “1-(Phenylthioxomethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
phenyl(piperidin-1-yl)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKVXOSNJMACTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935256 | |
Record name | Phenyl(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15563-40-3 | |
Record name | NSC142108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl(piperidin-1-yl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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